molecular formula C23H16ClFN4O2S B12146938 3-[(3-chlorophenyl)sulfonyl]-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

3-[(3-chlorophenyl)sulfonyl]-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B12146938
M. Wt: 466.9 g/mol
InChI Key: SROWUJXPPXZBQI-UHFFFAOYSA-N
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Description

3-[(3-chlorophenyl)sulfonyl]-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolo[2,3-b]quinoxaline core, which is a fused heterocyclic system, and is substituted with a 3-chlorophenylsulfonyl group and a 4-fluorobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chlorophenyl)sulfonyl]-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(3-chlorophenyl)sulfonyl]-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

3-[(3-chlorophenyl)sulfonyl]-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-chlorophenyl)sulfonyl]-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-chlorophenyl)sulfonyl]-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H16ClFN4O2S

Molecular Weight

466.9 g/mol

IUPAC Name

3-(3-chlorophenyl)sulfonyl-1-[(4-fluorophenyl)methyl]pyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C23H16ClFN4O2S/c24-15-4-3-5-17(12-15)32(30,31)21-20-23(28-19-7-2-1-6-18(19)27-20)29(22(21)26)13-14-8-10-16(25)11-9-14/h1-12H,13,26H2

InChI Key

SROWUJXPPXZBQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CC4=CC=C(C=C4)F)N)S(=O)(=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

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